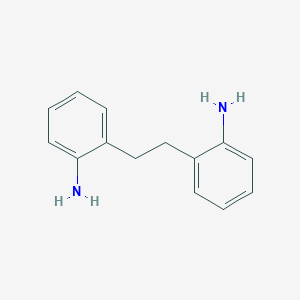

2,2'-Etilendiamina

Descripción general

Descripción

It is a pale yellow to beige solid with a melting point of 72-77°C and a boiling point of approximately 342.14°C . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

Aplicaciones Científicas De Investigación

Síntesis Química

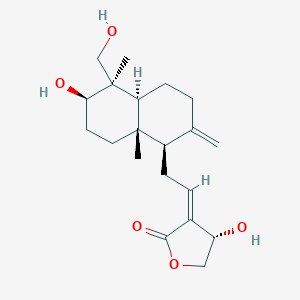

La 2,2'-Etilendiamina se utiliza como reactivo en la síntesis de diversos compuestos químicos. Por ejemplo, se utiliza para sintetizar Oxcarbazepina, un fármaco anticonvulsivo de segunda generación que se utiliza para tratar las convulsiones . También participa en la preparación de una serie de triterpenos, como Lupeol .

Química Analítica

En química analítica, la this compound se puede analizar mediante Cromatografía Líquida de Alta Eficiencia (HPLC) de fase reversa (RP) con una fase móvil que contiene acetonitrilo, agua y ácido fosfórico. Este método es aplicable para aplicaciones compatibles con espectrometría de masas (MS) cuando el ácido fosfórico se reemplaza por ácido fórmico .

Investigación en Catálisis

Se ha informado sobre este compuesto en la investigación en catálisis, donde reacciona con molibdato de sodio y otros reactivos para formar complejos que son potencialmente útiles en aplicaciones catalíticas .

Investigación Farmacéutica

Como se mencionó anteriormente, la this compound se utiliza en la investigación farmacéutica para la síntesis de fármacos como la Oxcarbazepina . Su papel en el desarrollo de fármacos es crucial debido a sus propiedades químicas que permiten la creación de moléculas orgánicas complejas.

Seguridad y Manipulación

Es importante tener en cuenta que la this compound debe manejarse con cuidado en entornos de investigación. Las hojas de datos de seguridad proporcionan información detallada sobre los procedimientos de manipulación adecuados para garantizar un uso seguro en los laboratorios .

Para obtener información más detallada o estudios específicos relacionados con cada aplicación, se requeriría más investigación y acceso a bases de datos científicas.

MDPI - Extended Hydrogen-Bonded Molybdenum SIELC Technologies - Separation of 2,2’-Ethylenedianiline on Newcrom R1 HPLC column

Mecanismo De Acción

Target of Action

2,2’-Ethylenedianiline is primarily used as a precursor of metal complexes . .

Mode of Action

As a precursor of metal complexes, it may interact with its targets through the formation of these complexes .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability.

Result of Action

It’s known that the compound can be used to synthesize Oxcarbazepine, a second-generation anticonvulsant drug . This suggests that the compound may have indirect effects on cellular function through its role in the synthesis of other bioactive compounds.

Action Environment

The action, efficacy, and stability of 2,2’-Ethylenedianiline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . .

Métodos De Preparación

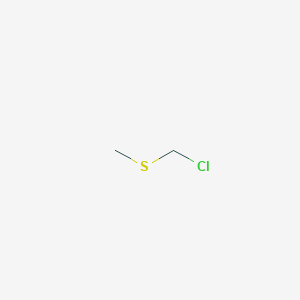

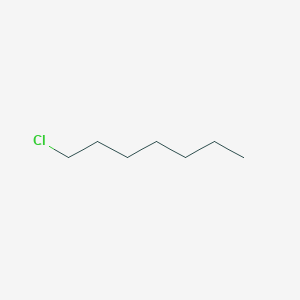

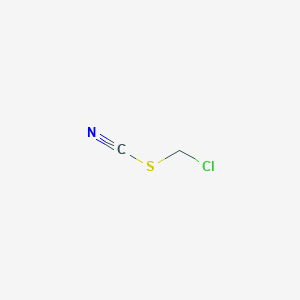

Synthetic Routes and Reaction Conditions: 2,2’-Ethylenedianiline can be synthesized through the reaction of benzylamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

2C6H5CH2NH2+ClCH2CH2Cl→C6H5CH2NHCH2CH2NHCH2C6H5

Propiedades

IUPAC Name |

2-[2-(2-aminophenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHQGITXIJDDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187714 | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34124-14-6 | |

| Record name | 2,2′-Ethylenedianiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34124-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34124-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,2'-Ethylenedianiline and how is it used in the synthesis of macrocyclic compounds?

A1: 2,2'-Ethylenedianiline (molecular formula C14H16N2) is a diamine featuring two aniline groups bridged by an ethylene linker. This structure enables it to act as a building block for macrocycles. [] Specifically, it reacts with 2,6-dicarboxy-4-R-phenols to form [2 + 2] Schiff-base macrocycles. These macrocycles, characterized by X-ray crystallography, exhibit interesting conformational properties and serve as ligands in organoaluminium complexes. []

Q2: How does the conformational flexibility of 2,2'-Ethylenedianiline-derived Schiff bases impact their properties and applications?

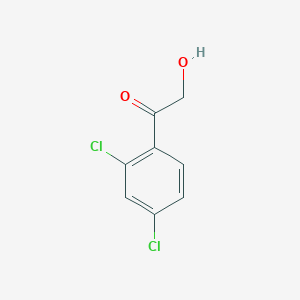

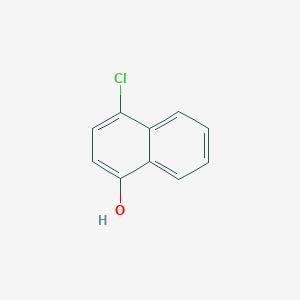

A2: Schiff bases derived from 2,2'-Ethylenedianiline can adopt different conformations, notably endo and exo forms, as observed in N,N′-bis(3,5-dichlorosalicylidene)-2,2′-ethylenedianiline. [] These isomers exhibit distinct colors and packing modes in their crystal structures. DFT calculations reveal that the energy difference between their HOMO-LUMO transitions is minimal, yet this subtle difference leads to distinct photoluminescence properties. [] This highlights how conformational isomerism influences the optical behavior of these compounds.

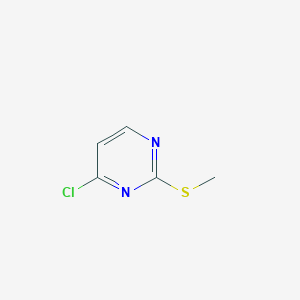

Q3: Can 2,2'-Ethylenedianiline or its derivatives act as catalysts in polymerization reactions?

A3: Yes, both 2,2'-Ethylenedianiline and its derivatives exhibit catalytic activity in ring-opening polymerization (ROP). For example, organoaluminium complexes incorporating 2,2'-Ethylenedianiline-derived Schiff bases effectively catalyze the ROP of ε-caprolactone and rac-lactide. [] Interestingly, even the parent dianiline itself can catalyze the ROP of δ-valerolactone, though not ε-caprolactone. [] This suggests that while the dianiline possesses intrinsic catalytic activity, its incorporation into metal complexes can modulate its activity and substrate specificity.

Q4: What computational methods are used to study 2,2'-Ethylenedianiline and its derivatives?

A4: Density Functional Theory (DFT) calculations are invaluable for investigating the conformational behavior of 2,2'-Ethylenedianiline and its derivatives. Studies utilizing methods like B3LYP, PBE1PBE, M06-2X, and M11L with a 6-311G(d,p) basis set have been employed to analyze conformational isomerism and energy barriers between different conformers. [, ] These calculations provide insights into the electronic structure, stability, and reactivity of these compounds, complementing experimental characterization techniques.

Q5: Are there any industrial applications of 2,2'-Ethylenedianiline?

A5: Yes, 2,2'-Ethylenedianiline is a key precursor in the industrial production of iminodibenzyl. [] A patented method details a catalytic deamination process using a fixed bed reactor with thin bed layers to enhance reaction efficiency and minimize energy consumption. [] This highlights the importance of optimized synthetic routes for economically viable industrial-scale production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.